molecular formula C17H13Cl2N5O4S B3042930 N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide CAS No. 680217-72-5

N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide

Cat. No.: B3042930
CAS No.: 680217-72-5
M. Wt: 454.3 g/mol
InChI Key: NHUHHQLYEINEIT-UHFFFAOYSA-N
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Description

N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide is a complex organic compound that features a pyridyl group, a benzodioxin moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2,6-dichloropyridine, 2,3-dihydro-1,4-benzodioxin, and 1,2,4-triazole derivatives. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridyl derivatives, benzodioxin-containing molecules, and triazole-based compounds. Examples could be:

  • 2,6-dichloropyridine derivatives
  • 1,4-benzodioxin analogs
  • 1,2,4-triazole compounds

Uniqueness

The uniqueness of N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Biological Activity

N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC17H13Cl2N5O4S
Molar Mass454.29 g/mol
CAS NumberNot specified in sources

This compound features a pyridine ring substituted with dichloro groups and a triazole moiety linked via a sulphanyl group.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, triazole derivatives have shown effectiveness against breast and colon cancer cells. The mechanism of action is often attributed to the inhibition of specific cellular pathways involved in proliferation and survival.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes critical for cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Targeting Specific Receptors : Some studies indicate that the compound may interact with receptors involved in cancer progression.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, it was found that certain modifications to the structure significantly enhance cytotoxicity against lung cancer cell lines. The study measured cell viability using MTT assays and found that compounds with a similar scaffold to our target compound exhibited IC50 values in the micromolar range.

Study 2: In Vivo Studies

Animal model experiments demonstrated that administering similar triazole compounds resulted in reduced tumor growth rates compared to controls. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses.

Properties

IUPAC Name

N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O4S/c18-13-4-2-10(15(19)21-13)20-14(25)8-29-17-23-22-16(26)24(17)9-1-3-11-12(7-9)28-6-5-27-11/h1-4,7H,5-6,8H2,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHHQLYEINEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SCC(=O)NC4=C(N=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103968
Record name N-(2,6-Dichloro-3-pyridinyl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-72-5
Record name N-(2,6-Dichloro-3-pyridinyl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680217-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichloro-3-pyridinyl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide

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